1-Decyl-3-methylimidazolium bromide

Overview

Description

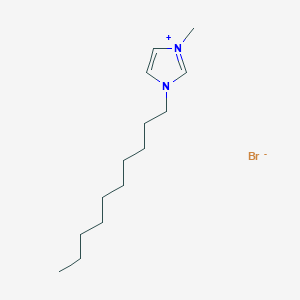

1-Decyl-3-methylimidazolium bromide (1D3MIB) is a quaternary ammonium salt of an alkyl chain of decyl, and a 3-methylimidazolium cation. It has been widely investigated for its potential applications in a variety of fields, ranging from biochemistry to materials science. In particular, 1D3MIB has been studied for its ability to act as a surfactant, an emulsifier, and a stabilizer in a variety of materials and products, including pharmaceuticals, cosmetics, and food products. In addition, 1D3MIB has been studied for its potential use as a biocatalyst, as well as for its ability to act as a chelating agent in a variety of reactions.

Scientific Research Applications

Behavior in Binary Solvent Mixtures : 1-Decyl-3-methylimidazolium bromide forms dispersed aggregates in mixtures with water, behaving like mixtures of two interpenetrating phases. Its critical micellar concentration (cmc) and association rate of the counter ion to micelle have been characterized (Sirieix-Plénet, Gaillon, & Letellier, 2004).

Liquid-Crystalline Gel Formation : The addition of water to this compound results in spontaneous self-organization and the formation of a liquid-crystalline gel, offering a simple means of preparing a supramolecular assembly (Firestone et al., 2002).

Volumetric Study : This ionic liquid forms a gel zone with water and exhibits different volumetric properties from short-chain bromide ionic liquids. Its cmc and partial molar volumes in mixtures have been evaluated (Gaillon, Sirieix-Plénet, & Letellier, 2004).

Electrical Conductivity : The electrical conductivity of this compound in aqueous d-xylose solutions varies with the alkyl chain length of the ionic liquid and d-xylose concentration (Shekaari, Mansoori, & Kazempour, 2012).

Toxicity Studies : this compound has shown toxic effects on the antioxidant enzyme system and DNA in zebrafish livers, indicating its potential ecological impact (Dong et al., 2013).

Molecular Dynamics Studies : Studies on the aggregation of cations in aqueous solution and their organization around solvent molecules provide insights into the molecular structure and behavior of this ionic liquid (Bhargava & Klein, 2009).

Impact on Activated Sludge : Research indicates that activated sludge can adapt to the presence of this compound, with shifts in microbial composition observed under exposure (Gendaszewska & Liwarska-Bizukojc, 2016).

Synthesis and Crystallization Applications : It has been used as a reaction medium in the synthesis and crystallization of metal-organic frameworks, demonstrating its utility in materials chemistry (Liao & Huang, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

1-Decyl-3-methylimidazolium bromide is a type of ionic liquid, which has been found to interact with biological membranes . It has been used in self-emulsifying drug delivery systems (SEDDS), where it interacts with the drug molecules and biological membranes . The primary targets of this compound are therefore the biological membranes it comes into contact with.

Mode of Action

The mode of action of this compound involves its interaction with biological membranes. It has been found to have cytotoxic effects, which are believed to be due to its interaction with the cell membrane . This interaction can lead to changes in the cell, such as the induction of oxidative stress and DNA damage .

Biochemical Pathways

It has been found to induce oxidative stress and dna damage in zebrafish liver . This suggests that it may affect pathways related to oxidative stress response and DNA repair.

Pharmacokinetics

As an ionic liquid, it is known to have good solubility in both organic and inorganic materials . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is primarily cytotoxic effects. It has been found to decrease the activity of antioxidant enzymes, leading to the production of excess reactive oxygen species (ROS) and increased malondialdehyde (MDA) content in zebrafish liver . This can lead to oxidative stress and DNA damage .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its interaction with biological membranes can be affected by the presence of other components in the system . Furthermore, its stability and efficacy may be influenced by factors such as temperature .

properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOISBTKPPVRFDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049237 | |

| Record name | 1-Decyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188589-32-4 | |

| Record name | 1-Decyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)